
2-(4-Methoxyphenoxy)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 4-chloromethylcoumarin under basic conditions to form the intermediate 2-(4-methoxyphenoxy)-4-oxo-4H-chromene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chromene core can be reduced to form a dihydrochromene derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetate groups.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate.
Reduction: Formation of 2-(4-methoxyphenoxy)-4H-chromene-5,7-diyl diacetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating Receptors: It may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling.
Inducing Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Known for its use as a sweetness inhibitor.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis.
Uniqueness
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chromene core and diacetate groups make it a versatile compound for various chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
138590-90-6 |
|---|---|
Molekularformel |
C20H16O8 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
[5-acetyloxy-2-(4-methoxyphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H16O8/c1-11(21)25-15-8-17(26-12(2)22)20-16(23)10-19(28-18(20)9-15)27-14-6-4-13(24-3)5-7-14/h4-10H,1-3H3 |
InChI-Schlüssel |
GIFPPYCNDYITID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)OC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
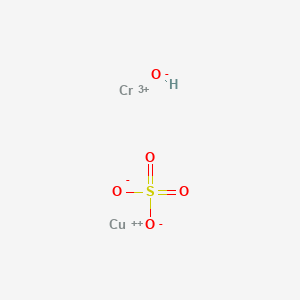
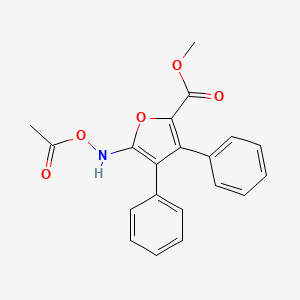



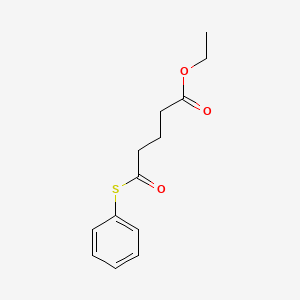
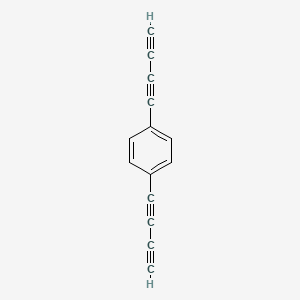
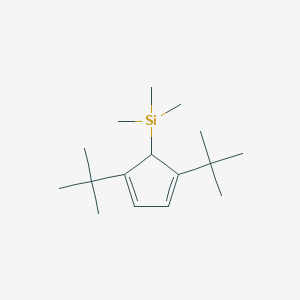

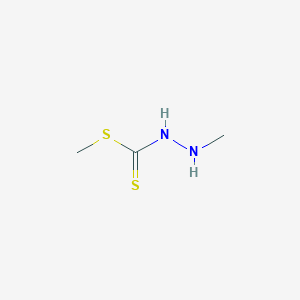
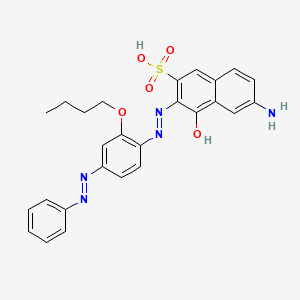
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
